3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine
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Overview
Description
3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine is a chemical compound with the molecular formula C11H23NO It is a cyclobutanamine derivative, characterized by the presence of an ethoxy group, two methyl groups, and a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine typically involves the reaction of 2,2-dimethylcyclobutanone with ethylamine and propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced process control systems ensures consistent quality and efficiency in the production of the compound. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or secondary amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-ethoxy-2,2-dimethylcyclobutan-1-amine: Lacks the propyl group attached to the nitrogen atom.
2,2-dimethyl-N-propylcyclobutan-1-amine: Lacks the ethoxy group.
3-ethoxy-N-propylcyclobutan-1-amine: Lacks the two methyl groups.
Uniqueness
3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine is unique due to the combination of its ethoxy, methyl, and propyl groups, which confer specific chemical and physical properties. This unique structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H23NO |
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Molecular Weight |
185.31 g/mol |
IUPAC Name |
3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-5-7-12-9-8-10(13-6-2)11(9,3)4/h9-10,12H,5-8H2,1-4H3 |
InChI Key |
LWQXKQVCJVERMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CC(C1(C)C)OCC |
Origin of Product |
United States |
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